Mesaconine 14-benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mesaconine 14-benzoate, also known as benzoylmesaconine, is a naturally occurring alkaloid derived from plants in the Aconitum genus, particularly Aconitum carmichaelii. This compound is notable for its significant pharmacological activities, including anti-inflammatory and analgesic properties. It is a major component of traditional Chinese medicinal preparations like Wutou decoction, which is used to treat conditions such as rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mesaconine 14-benzoate typically involves the esterification of mesaconine with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction scheme is as follows:

Mesaconine+Benzoic AcidH2SO4Mesaconine 14-benzoate+H2O

Industrial Production Methods: Industrial production of this compound involves the extraction of mesaconine from Aconitum plants, followed by its chemical modification. The extraction process typically uses solvents like methanol or ethanol to isolate mesaconine, which is then purified and subjected to esterification with benzoic acid under controlled conditions to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Mesaconine 14-benzoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Oxidized mesaconine derivatives.

Reduction: Reduced mesaconine derivatives.

Substitution: Substituted mesaconine derivatives with various functional groups.

Scientific Research Applications

Mesaconine 14-benzoate, also known as benzoylmesaconine, is a chemical compound with the molecular formula C31H43NO10 . It has a molecular weight of 589.7 g/mol .

Names and Identifiers

This compound has several names and identifiers :

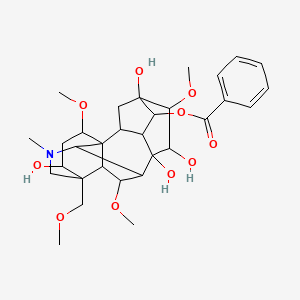

- IUPAC Name: [5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

- InChI: InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3

- InChIKey: PULWZCUZNRVAHT-UHFFFAOYSA-N

- SMILES: CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC

- CAS Registry Number: 63238-67-5

- HMDB ID: HMDB0249053

- Wikidata ID: Q110173516

Synonyms

- Benzoylmesaconine

- 14-benzoylmesaconine

- [5,7,8,14-Tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

- (3R,4R,6S,7R,7aR,8R,9R,10S,11S,11aR,13R,14S)-4,9,11,11a-tetrahydroxy-6,10,13-trimethoxy-3-(methoxymethyl)-1-methyltetradecahydro-1H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate

- [(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.1^{2,5.0^{1,10.0^{3,8.0^{13,17]nonadecan-4-yl] benzoate

Applications

- Traditional Chinese Medicine: Benzoylmesaconine is a major component of Wutou decoction, a traditional Chinese medicine used for its therapeutic effects on rheumatoid arthritis .

- Anti-inflammatory Therapy: Lonicerae flos extract (HS-23), which contains chlorogenic acid (CGA) and its isomers, has shown promise as an anti-inflammatory therapy against lipopolysaccharide (LPS)-induced septic mortality in mice . HS-23 or CGA isomers inhibited endotoxin LPS-induced autophosphorylation of the IL-1 receptor-associated kinase 4 (IRAK-4) in mouse peritoneal macrophages, as well as the kinase activity of IRAK-4 in cell-free reactions . HS-23 also suppressed downstream pathways critical for LPS-induced activation of nuclear factor (NF)-κB or activating protein 1 (AP-1) in the peritoneal macrophages .

- Analgesic: Benzoylmesaconine has analgesic applications .

Physicochemical Properties

Some physicochemical properties of Benzoylmesaconine :

- Color: White

- Solubility: DMSO : 100 mg/mL

- Purity: 95.62%

- Form: Solid

Mechanism of Action

The mechanism of action of mesaconine 14-benzoate involves its interaction with various molecular targets and pathways:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Analgesic Effect: It modulates pain pathways by interacting with opioid receptors and other pain-related targets.

Molecular Targets: Key targets include cytokine signaling pathways, opioid receptors, and enzymes involved in inflammation.

Comparison with Similar Compounds

Mesaconine 14-benzoate can be compared with other similar alkaloids derived from Aconitum species:

Aconitine: Another potent alkaloid with similar analgesic and anti-inflammatory properties but higher toxicity.

Hypaconitine: Similar in structure and function but differs in its pharmacokinetic profile and toxicity.

Deoxyaconitine: Less potent than this compound but still used in traditional medicine for its therapeutic effects.

Uniqueness: this compound is unique due to its balanced pharmacological profile, offering significant therapeutic benefits with relatively lower toxicity compared to other Aconitum alkaloids .

Biological Activity

Mesaconine 14-benzoate, also known as benzoylmesaconine, is a derivative of mesaconine, an alkaloid primarily derived from the Aconitum plant species. This compound has garnered interest in pharmacological research due to its potential biological activities, including analgesic and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Chemical Formula : C31H43NO10

- Molecular Weight : 589.68 g/mol

- CAS Number : 63238-67-5

- Solubility : Greater than 59 mg/ml in DMSO

- Appearance : Powder

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Analgesic Effects : The compound modulates pain pathways by interacting with opioid receptors, which can lead to pain relief.

- Anti-inflammatory Action : It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation in various biological contexts.

- Immune Modulation : this compound has been shown to enhance the generation of CD4+ T cells, which play a critical role in immune responses against infections like HSV-1 (Herpes Simplex Virus 1) .

Analgesic Activity

Research indicates that this compound has significant analgesic properties. In studies involving thermally injured mice, the compound improved resistance to HSV-1 infection through the induction of CD4+ T cells .

Anti-inflammatory Effects

This compound's ability to inhibit inflammatory cytokines has been documented in various studies. It reduces levels of IL-6 and TNF-alpha, which are critical mediators in inflammatory processes .

Study on HSV-1 Infection Resistance

A notable study investigated the effects of this compound on thermally injured mice infected with HSV-1. Mice treated with the compound showed a survival rate of 60-80% when combined with IL-12 therapy, compared to untreated controls . This highlights its potential as an adjunct therapy in managing viral infections.

Analgesic Efficacy in Pain Models

In another study, this compound was administered to models of acute pain, demonstrating significant reductions in pain scores compared to controls. The mechanism was linked to its interaction with opioid receptors and modulation of pain signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | Pain relief in acute models | |

| Anti-inflammatory | Reduced cytokine production (IL-6, TNF-alpha) | |

| Immune modulation | Enhanced CD4+ T cell generation |

| Mechanism | Description |

|---|---|

| Opioid receptor interaction | Modulates pain pathways |

| Cytokine inhibition | Reduces inflammation by inhibiting pro-inflammatory cytokines |

| Immune system enhancement | Increases CD4+ T cell response against pathogens |

Properties

IUPAC Name |

[5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULWZCUZNRVAHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.